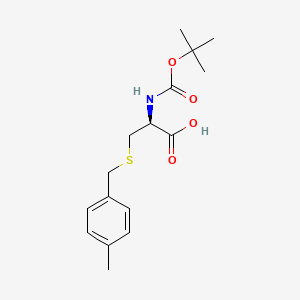

Boc-D-Cys(pMeBzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-D-Cys(pMeBzl)-OL” is a compound with the molecular formula C16H25NO3S . It is also known by its IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate . The compound has a molecular weight of 311.4 g/mol .

Synthesis Analysis

While specific synthesis methods for “Boc-D-Cys(pMeBzl)-OL” were not found in the search results, it is known that Boc-D-Cys reagents have been used for the derivatization of amino acids .

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, a carbamate group, and a sulfanyl group attached to a 4-methylbenzyl group . The InChI string for the compound is InChI=1S/C16H25NO3S/c1-12-5-7-13 (8-6-12)10-21-11-14 (9-18)17-15 (19)20-16 (2,3)4/h5-8,14,18H,9-11H2,1-4H3, (H,17,19)/t14-/m0/s1 .

Chemical Reactions Analysis

“Boc-D-Cys(pMeBzl)-OL” has been used in the derivatization of amino acids for high-performance liquid chromatographic (HPLC) analysis . The compound reacts with amino acids to form derivatives that can be separated and analyzed using HPLC .

Physical and Chemical Properties Analysis

“Boc-D-Cys(pMeBzl)-OL” has several computed properties. It has a molecular weight of 311.4 g/mol, an XLogP3-AA value of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 311.15551483 g/mol . The compound has a topological polar surface area of 83.9 Ų .

Applications De Recherche Scientifique

Synthèse peptidique

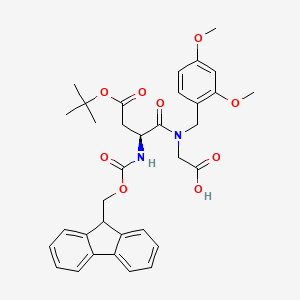

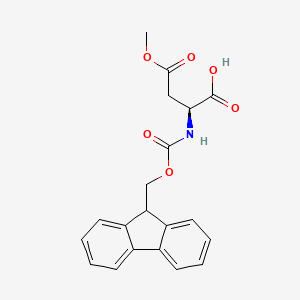

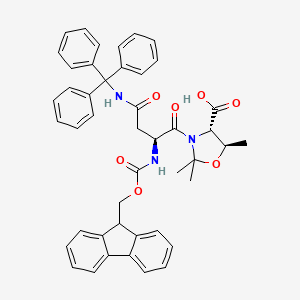

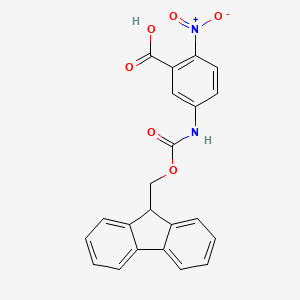

“Boc-D-Cys(pMeBzl)-OH” est un type d'acide aminé protégé, couramment utilisé dans la synthèse peptidique {svg_1}. Le groupe Boc (tert-butyloxycarbonyle) est utilisé pour protéger le groupe amine, tandis que le groupe pMeBzl (para-méthylbenzyle) est utilisé pour protéger le groupe thiol du résidu cystéine. Ceci permet des réactions sélectives sur d'autres sites du peptide sans affecter ces groupes fonctionnels {svg_2}.

Science des protéines

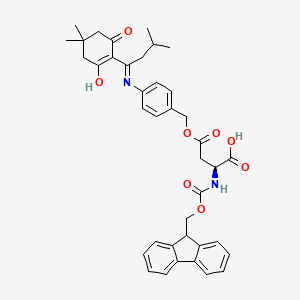

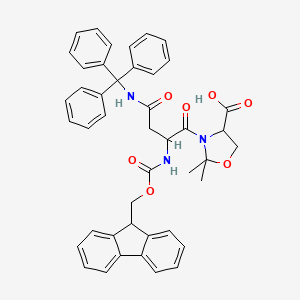

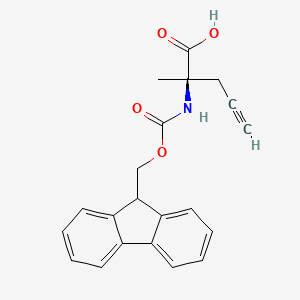

L'utilisation de groupes protecteurs comme ceux présents dans “this compound” a permis un large éventail de chimie peptidique et protéique au cours des dernières décennies {svg_3}. Des stratégies sophistiquées de protection et de déprotection ultérieure de la cystéine ont été développées, facilitant la synthèse de peptides riches en ponts disulfures complexes, la semi-synthèse de protéines et le marquage des peptides/protéines in vitro et in vivo {svg_4}.

Développement de médicaments

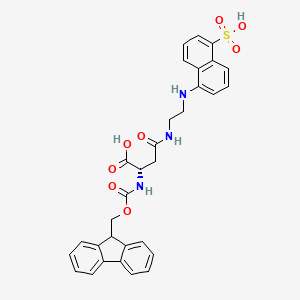

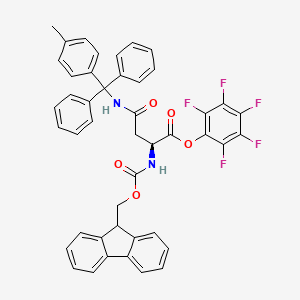

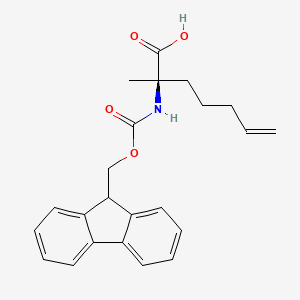

Les acides aminés protégés comme “this compound” sont souvent utilisés dans le développement de nouveaux produits pharmaceutiques {svg_5}. Ils peuvent être utilisés pour créer une grande variété de peptides, qui peuvent avoir des effets thérapeutiques. Par exemple, ils pourraient être utilisés pour créer un peptide capable de se lier à un récepteur spécifique dans le corps, déclenchant une réponse thérapeutique {svg_6}.

Recherche et utilisation en laboratoire

“this compound” est un produit de laboratoire destiné à la recherche uniquement {svg_7}. Il est utilisé dans divers milieux de recherche, notamment les universités, les sociétés pharmaceutiques et autres institutions scientifiques {svg_8}.

Synthèse organique

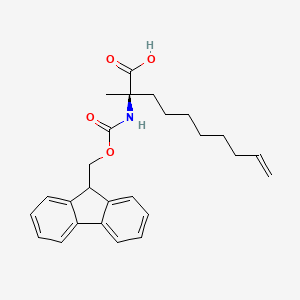

“this compound” peut également être utilisé en synthèse organique {svg_9}. Le groupe Boc est facilement éliminé en milieu acide, ce qui le rend utile dans la synthèse de molécules organiques complexes {svg_10}.

Bioconjugaison

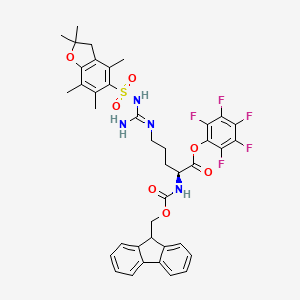

“this compound” peut être utilisé en bioconjugaison, un processus qui consiste à lier une petite molécule, une biomolécule ou autre entité à une biomolécule d'intérêt {svg_11}. Ceci peut être utile dans une variété d'applications, y compris la délivrance de médicaments, l'imagerie et la création de biosenseurs {svg_12}.

Orientations Futures

The future directions for “Boc-D-Cys(pMeBzl)-OL” are not specified in the search results. However, given its use in the derivatization of amino acids for HPLC analysis , it may find further applications in analytical chemistry and biochemistry.

Mécanisme D'action

Target of Action

Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .

Propriétés

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.